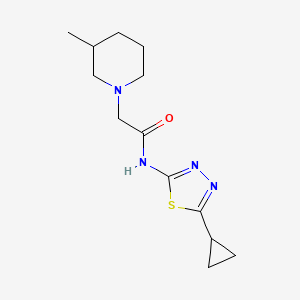![molecular formula C15H21Cl2NO3S2 B4788435 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4788435.png)
2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide
概要
説明
2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes dichloro, cyclohexylsulfanyl, and methoxybenzenesulfonamide groups
準備方法
The synthesis of 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the core benzenesulfonamide structure, followed by the introduction of the dichloro and methoxy groups. The cyclohexylsulfanyl group is then added through a series of reactions involving thiol-ene click chemistry or other sulfur-based coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
科学的研究の応用
2,3-Dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
類似化合物との比較
Similar compounds to 2,3-dichloro-N-[2-(cyclohexylsulfanyl)ethyl]-4-methoxybenzenesulfonamide include other benzenesulfonamides with different substituents. For example:
2,3-Dichloro-N-[2-(methylsulfanyl)ethyl]-4-methoxybenzenesulfonamide: This compound has a methylsulfanyl group instead of a cyclohexylsulfanyl group, which may affect its reactivity and biological activity.
2,3-Dichloro-N-[2-(phenylsulfanyl)ethyl]-4-methoxybenzenesulfonamide: The phenylsulfanyl group introduces aromaticity, potentially altering the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,3-dichloro-N-(2-cyclohexylsulfanylethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO3S2/c1-21-12-7-8-13(15(17)14(12)16)23(19,20)18-9-10-22-11-5-3-2-4-6-11/h7-8,11,18H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIDJSIRMKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCSC2CCCCC2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid](/img/structure/B4788353.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4788355.png)
amine dihydrochloride](/img/structure/B4788362.png)

![2-[(4-bromobenzyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4788369.png)
![Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B4788375.png)
![ethyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4788386.png)
![ethyl 4-[({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4788387.png)
![2-[1-(4-bromophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4788394.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4788397.png)
![4-[(3,4-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4788408.png)
![2-chloro-N-[phenyl(pyridin-3-yl)methyl]benzamide](/img/structure/B4788421.png)
METHANONE](/img/structure/B4788432.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4788433.png)
